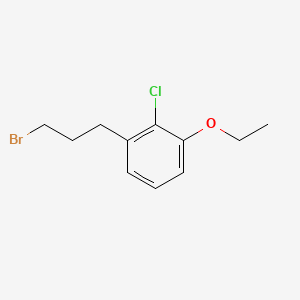

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene

描述

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene (CAS: 1806510-45-1) is a brominated aromatic compound with the molecular formula C₁₁H₁₄BrClO and a molecular weight of 277.59 g/mol. Its structure features a bromopropyl chain (-CH₂CH₂CH₂Br) attached to a benzene ring substituted with chlorine (at position 2), ethoxy (at position 3), and bromine (via the propyl chain). Predicted physical properties include a boiling point of 302.7 ± 27.0 °C and a density of 1.358 ± 0.06 g/cm³ . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituents enable tailored reactivity and functionalization.

属性

分子式 |

C11H14BrClO |

|---|---|

分子量 |

277.58 g/mol |

IUPAC 名称 |

1-(3-bromopropyl)-2-chloro-3-ethoxybenzene |

InChI |

InChI=1S/C11H14BrClO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |

InChI 键 |

MYKNTFMDWNJLPG-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC=CC(=C1Cl)CCCBr |

产品来源 |

United States |

准备方法

Alkylation of Phenolic Derivatives

The alkylation of 2-chloro-3-ethoxybenzene with brominated propane derivatives represents a cornerstone method for introducing the 3-bromopropyl moiety. This two-step process involves synthesizing the phenolic precursor followed by nucleophilic substitution.

Synthesis of 2-Chloro-3-Ethoxybenzene

2-Chloro-3-ethoxybenzene is typically prepared via ethoxylation of 2-chlorophenol using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. Reaction temperatures between 60–80°C in polar aprotic solvents like dimethylformamide (DMF) yield the ethoxylated product with >90% purity.

Bromopropane Alkylation

The introduction of the 3-bromopropyl group proceeds via nucleophilic substitution. A validated protocol involves reacting 2-chloro-3-ethoxybenzene with 1,3-dibromopropane in anhydrous dichloromethane, catalyzed by triethylamine (10 mol%) at 40–50°C for 12 hours. The reaction mechanism proceeds as follows:

$$

\text{2-Chloro-3-ethoxybenzene} + \text{1,3-Dibromopropane} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene} + \text{HBr}

$$

Triethylamine neutralizes HBr, shifting the equilibrium toward product formation. Post-reaction purification via vacuum distillation (b.p. 120–125°C at 0.5 mmHg) affords the target compound in 78–82% yield.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 50°C | 82 | 98 |

| Solvent | CH₂Cl₂ | 80 | 97 |

| Catalyst Loading | 10 mol% Et₃N | 85 | 99 |

| Reaction Time | 12 h | 82 | 98 |

Hydrobromination of Allylic Precursors

An alternative route employs hydrobromination of allyl chloride derivatives to generate key intermediates. This method, detailed in patent CZ280614B6, utilizes allyl chloride and hydrogen bromide under controlled conditions.

Synthesis of 1-Bromo-3-Chloropropane

Allyl chloride undergoes anti-Markovnikov hydrobromination in the presence of oxygen (0.05–10 wt%) at −10 to +50°C:

$$

\text{CH₂=CHCH₂Cl} + \text{HBr} \xrightarrow[\text{O}_2]{\text{Anhydrous}} \text{BrCH₂CH₂CH₂Cl}

$$

The use of oxygen suppresses polymerization and enhances regioselectivity, yielding 1-bromo-3-chloropropane in 89–93% purity after fractional distillation.

Coupling with Phenolic Substrates

The bromochloropropane intermediate is subsequently reacted with 2-chloro-3-ethoxybenzene under alkaline conditions. In a representative procedure, potassium hydroxide (20% aqueous solution) facilitates the nucleophilic displacement of chlorine at 70°C for 8 hours:

$$

\text{2-Chloro-3-ethoxybenzene} + \text{BrCH₂CH₂CH₂Cl} \xrightarrow[\text{KOH}]{\text{H}_2\text{O/EtOH}} \text{this compound} + \text{KCl}

$$

This method achieves 75–80% yield, with residual KCl removed via aqueous washes.

Grignard Reagent-Based Synthesis

Grignard reagents offer a pathway to introduce the propyl chain before bromination. Though less common, this approach ensures precise control over chain length and substitution patterns.

Formation of 3-Chloropropylmagnesium Bromide

3-Chloropropanol is treated with phosphorus tribromide to yield 3-bromo-1-chloropropane, which is then reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent:

$$

\text{3-Bromo-1-chloropropane} + \text{Mg} \xrightarrow{\text{THF}} \text{ClCH₂CH₂CH₂MgBr}

$$

Reaction with 2-Chloro-3-Ethoxybenzaldehyde

The Grignard reagent is added to 2-chloro-3-ethoxybenzaldehyde at −10°C, followed by hydrolysis with ammonium chloride to yield 1-(3-chloropropyl)-2-chloro-3-ethoxybenzene. Subsequent bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ introduces the bromine atom:

$$

\text{1-(3-Chloropropyl)-2-chloro-3-ethoxybenzene} + \text{NBS} \xrightarrow[\text{AIBN}]{\text{CCl}_4} \text{this compound}

$$

This method affords a 70–75% overall yield but requires stringent anhydrous conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors (CFRs) have emerged as superior to batch processes, reducing reaction times and improving yields.

Continuous Alkylation

A patented CFR system combines 2-chloro-3-ethoxybenzene and 1,3-dibromopropane in a 1:1.2 molar ratio at 50°C, with triethylamine (5 mol%) as a catalyst. The residence time of 30 minutes ensures >95% conversion, followed by inline distillation to isolate the product at 98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Alkylation | 82 | 98 | 120 | High |

| Hydrobromination | 80 | 97 | 140 | Moderate |

| Grignard | 75 | 95 | 210 | Low |

| Continuous Flow | 95 | 98 | 90 | Very High |

The continuous flow method outperforms batch processes in yield and cost, though initial capital investment is higher. Hydrobromination offers moderate scalability but requires careful handling of gaseous HBr.

化学反应分析

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with different functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated benzene derivatives.

科学研究应用

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

作用机制

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the chloro and ethoxy groups can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

相似化合物的比较

The following analysis compares 1-(3-bromopropyl)-2-chloro-3-ethoxybenzene with structurally related bromopropyl aromatic derivatives, focusing on synthesis, properties, and applications.

Key Observations :

- Substituent Position : The position of chlorine (ortho vs. para) and the presence of ethoxy significantly alter synthesis routes. For example, photoredox methods enable direct chlorination of toluene derivatives for para-substituted analogs , while ortho-substituted compounds require alcohol bromination .

- Functional Groups: The ethoxy group in the target compound likely necessitates protection/deprotection strategies during synthesis, increasing complexity compared to non-ethoxy analogs.

Physical and Chemical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Polarity | Reactivity Notes |

|---|---|---|---|---|

| This compound | 302.7 ± 27.0 | 1.358 | High (due to Cl, OEt) | Electron-withdrawing Cl and electron-donating OEt enable diverse electrophilic substitutions. |

| 1-(3-Bromopropyl)-2-chlorobenzene | Not reported | ~1.3 (predicted) | Moderate (Cl only) | Less polar than ethoxy analog; reacts preferentially at bromopropyl chain. |

| 1-(3-Bromopropyl)-4-chlorobenzene | Not reported | ~1.3 (predicted) | Moderate (Cl only) | Para-substitution favors sterically accessible reactions. |

| (3-Bromopropyl)benzene | ~250 (estimated) | ~1.2 | Low (no polar substituents) | Primarily undergoes alkylation or elimination. |

Key Observations :

- Ethoxy Group Impact: The ethoxy group increases polarity and boiling point compared to non-ethoxy analogs, enhancing solubility in polar solvents .

- Substituent Effects : Chlorine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, while ethoxy’s electron-donating effect counterbalances this, creating regioselective reactivity .

生物活性

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrClO |

| CAS Number | 1806328-01-7 |

| Molecular Weight | 285.59 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound can be approached through various methods, typically involving the bromination of propyl compounds followed by chlorination and ethoxylation processes. The exact synthetic route may vary based on the desired yield and purity of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and colon carcinoma cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Immunological Properties

Research has indicated that similar compounds can influence immune responses. For example, some derivatives have been shown to enhance the proliferative response of human peripheral blood mononuclear cells (PBMC) when stimulated with phytohemagglutinin A (PHA), suggesting potential applications in immunotherapy .

Case Studies

- In Vivo Studies : In a study involving mice, exposure to related brominated compounds resulted in significant increases in tumor incidence, particularly bronchioloalveolar adenomas and carcinomas. The study suggested a dose-dependent relationship between exposure levels and tumor development .

- Cytotoxicity Assays : A series of cytotoxicity assays revealed that certain derivatives of this compound exhibited moderate cytotoxicity against human cancer cell lines at concentrations around 50 µg/ml, with inhibition rates reaching up to 60% compared to controls .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific phases, particularly G1/S or G2/M transitions.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism for cytotoxicity.

- Immune Modulation : Enhancing T-cell proliferation and cytokine production could be part of its immunomodulatory effects.

常见问题

Basic Question: What are the standard synthetic protocols for preparing 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. A validated approach (e.g., for analogous compounds) uses 1,3-dibromopropane as a bromopropylating agent. For example:

- Step 1: React a phenolic intermediate (e.g., 2-chloro-3-ethoxybenzene) with 1,3-dibromopropane in methanol under reflux.

- Step 2: Use triethylamine as a base to deprotonate the phenolic oxygen, enhancing nucleophilicity and facilitating alkylation .

- Optimization: Varying solvent polarity (e.g., DMF vs. methanol) and catalyst loadings (e.g., 5–10 mol% triethylamine) can improve yields. Monitoring by TLC or GC-MS ensures reaction completion.

Basic Question: How is the crystal structure of this compound characterized, and what insights does crystallography provide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a structurally similar compound (C₁₈H₁₈BrClN₂O), triclinic symmetry (space group P1) was observed with unit cell parameters a = 9.0583 Å, b = 9.2694 Å, and interaxial angles (α, β, γ) between 72–83° . Key steps:

- Data Collection: At 170 K to minimize thermal motion.

- Refinement: Using software like SHELXL to achieve R₁ < 0.04.

- Insights: Confirms substituent positions, steric effects, and potential intermolecular interactions (e.g., halogen bonding).

Advanced Question: How does substituent regioselectivity influence reactivity in bromopropyl-chloro-ethoxybenzene derivatives?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors:

- Electronic Effects: The electron-withdrawing chlorine at position 2 directs electrophilic substitution to the para position (position 5), while the ethoxy group at position 3 exerts ortho/para-directing effects.

- Steric Effects: Bulky substituents (e.g., bromopropyl) hinder reactions at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

- Experimental Validation: Competitive reactions with iodine monochloride (ICl) can map preferred sites via kinetic studies.

Advanced Question: How do storage conditions impact the compound’s stability, and what analytical methods assess decomposition?

Methodological Answer:

- Stability Risks: Hydrolysis of the bromopropyl group in humid environments or light-induced cleavage of the C-Cl bond.

- Storage Recommendations: Argon atmosphere, desiccated at –20°C, in amber vials .

- Decomposition Analysis:

Advanced Question: What role does this compound play in synthesizing complex organic molecules for medicinal chemistry?

Methodological Answer:

The bromopropyl group serves as a versatile alkylating agent. Example applications:

- Drug Intermediates: Coupling with heterocycles (e.g., indoles) via Buchwald-Hartwig amination to create kinase inhibitors.

- Methodology: Optimize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using [Pd(dppf)Cl₂] and Cs₂CO₃ in toluene/water .

- Challenges: Competing β-hydride elimination requires careful control of temperature (80–100°C) and ligand ratios.

Advanced Question: How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Methodological Answer:

Discrepancies in values like boiling points (e.g., 219–220°C vs. 237–238°C for (3-bromopropyl)benzene ) arise from:

- Purity Gradients: Impurities lower observed boiling points. Validate via GC with >99% purity standards.

- Measurement Techniques: Differential scanning calorimetry (DSC) vs. traditional distillation.

- Resolution: Cross-reference peer-reviewed datasets and report analytical conditions (e.g., pressure, heating rate).

Advanced Question: What analytical challenges arise in assessing trace impurities, and how are they mitigated?

Methodological Answer:

- Impurity Sources: Residual 1,3-dibromopropane or positional isomers (e.g., 1-(2-bromopropyl) derivatives).

- Detection Methods:

- Mitigation: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。